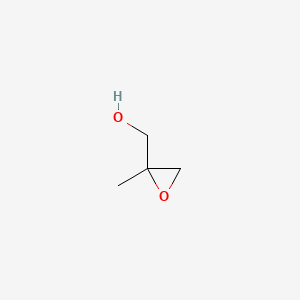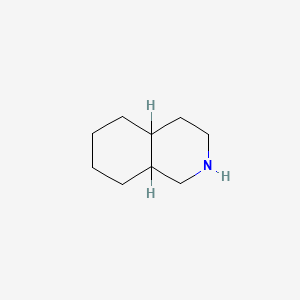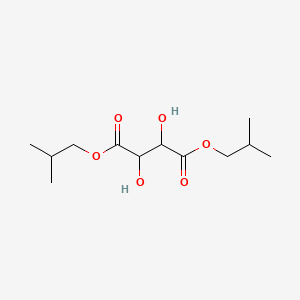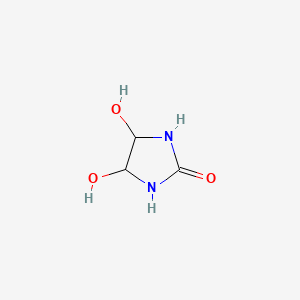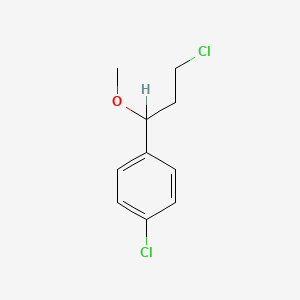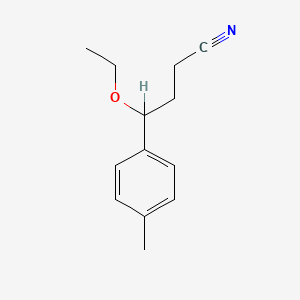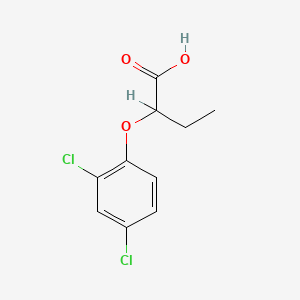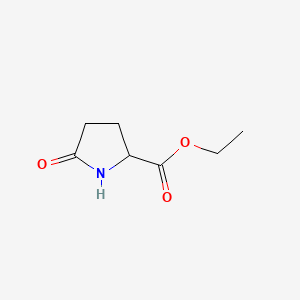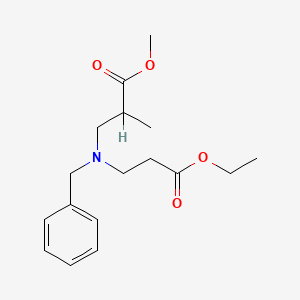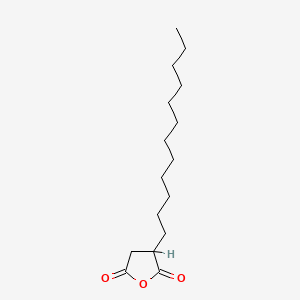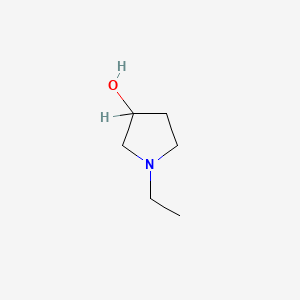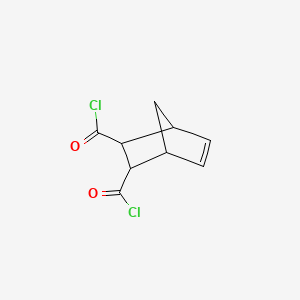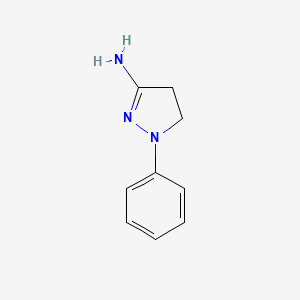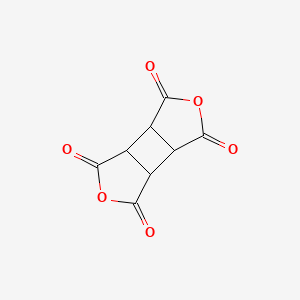
1,2,3,4-Cyclobutanetetracarboxylic dianhydride
概要
説明
CBDA is a cycloaliphatic dianhydride . It can produce low-color polymer films, especially when used in combination with fluorine-containing co-monomers . It has a high melting point of over 300°C due to its rigid structure .
Synthesis Analysis
CBDA can be synthesized from cyclobutanetetracarboxylic acid . The acid is added to acetic anhydride, stirred and heated to 100 °C for 24 h under nitrogen protection. After cooling and filtering, the filter cake is added with acetone and heated to reflux. After cooling and filtering again, the product is rinsed with acetone and dried to obtain CBDA .Molecular Structure Analysis
The configuration of CBDA was determined by X-ray analysis to be cis–trans–cis . It forms a cobalt (II) complex under hydrothermal conditions .Chemical Reactions Analysis
CBDA was used to synthesize polyimide films and poly (amic acid) having liquid crystal alignment layers . It can also react with a methacrylic acid derivative to produce a photoresponsive polymer .Physical And Chemical Properties Analysis
CBDA is a solid substance with a high melting point of over 300°C . It can produce low-color polymer films, especially when used in combination with fluorine-containing co-monomers .科学的研究の応用
Preparation of Polyimide Films
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is used in the synthesis of polyimide films. These films are known for their excellent thermal resistance and transparency . They are colorless, which makes them suitable for practical applications in the field of polymer engineering .
Use in Liquid-Crystal Displays
Polyimide films derived from CBDA are used in liquid-crystal displays. The films obtained from CBDA and aromatic diamines have a high percent transmission of light, ranging from 81.5 to 85.8% . This makes them ideal for high-quality display materials .
Synthesis of Biologically Active Molecules
CBDA is used in the preparation of biologically and pharmacologically active molecules . However, the specific types of molecules and their applications are not detailed in the sources.
Preparation of Photosensitive Polyimide Material
CBDA is used in the preparation of photosensitive polyimide material for high-performance organic thin-film transistors . These materials are used in various electronic devices.
Use in Microflow Synthesis
CBDA is used in continuous microflow synthesis of dimethyl-substituted cyclobutanetetracarboxylic dianhydrides . This process is part of flow chemistry, which is an important area of research in chemical synthesis .
Preparation of Gold Colloids
1,2,3,4-Cyclobutanetetracarboxylic acid, a related compound, is used as a capping ligand in the preparation of gold colloids . These colloids have various applications in areas like catalysis and medicine .
Safety And Hazards
将来の方向性
CBDA has been used to synthesize polyimide films and poly (amic acid) having liquid crystal alignment layers . These materials have excellent high-temperature resistance, mechanical strength, and superior electrical/insulating properties . Therefore, CBDA and its derivatives have potential applications in the field of polymer engineering .
特性
IUPAC Name |
4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYCECQIOXZODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C1C(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196058 | |
| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |
CAS RN |
4415-87-6, 4411-19-2 | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1DOQ7P28N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


